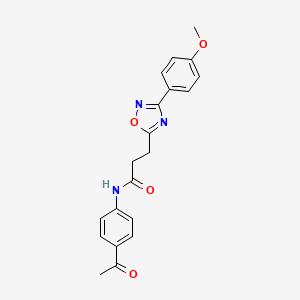
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as CPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. CPOP is a small molecule that belongs to the class of oxadiazoles, which have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood. However, it has been suggested that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide may act by inhibiting certain enzymes or signaling pathways involved in disease progression. For example, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide may have anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to have various biochemical and physiological effects. For example, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have anti-cancer properties. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is also stable and can be easily synthesized in large quantities. However, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has some limitations for lab experiments. For example, it may have off-target effects, making it difficult to determine its specific mechanism of action. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide may also have low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's, and Parkinson's. Another direction is to study its potential as an antibiotic. Additionally, further studies are needed to determine the specific mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and to identify its molecular targets. Overall, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has the potential to be a valuable tool for scientific research and the development of new therapies.
Méthodes De Synthèse
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 4-chlorophenylhydrazonoacetylacetate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, the amine is reacted with m-tolylpropanoic acid chloride to form 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide.
Applications De Recherche Scientifique
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-3-2-4-15(11-12)20-16(23)9-10-17-21-18(22-24-17)13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQATLUPIHCGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)


![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)





